8-Benzyloxycaffeine

Beschreibung

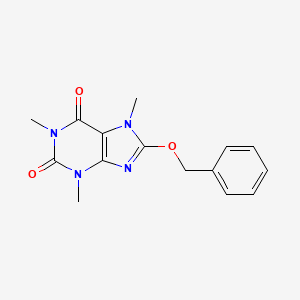

Structure

3D Structure

Eigenschaften

CAS-Nummer |

5422-51-5 |

|---|---|

Molekularformel |

C15H16N4O3 |

Molekulargewicht |

300.31 g/mol |

IUPAC-Name |

1,3,7-trimethyl-8-phenylmethoxypurine-2,6-dione |

InChI |

InChI=1S/C15H16N4O3/c1-17-11-12(18(2)15(21)19(3)13(11)20)16-14(17)22-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |

InChI-Schlüssel |

LSJWXGMOPMJCHP-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C2=C(N=C1OCC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |

Andere CAS-Nummern |

5422-51-5 |

Herkunft des Produkts |

United States |

Research Findings and Data Tables

The investigation into 8-Benzyloxycaffeine and its analogues has primarily focused on their efficacy as monoamine oxidase (MAO) inhibitors. Numerous studies have synthesized and evaluated these compounds, providing valuable quantitative data on their inhibitory potential against MAO-A and MAO-B.

Enzymatic Inhibition Profile and Biochemical Mechanisms of 8 Benzyloxycaffeine

Differential Inhibition of Monoamine Oxidase Isoforms

8-Benzyloxycaffeine derivatives demonstrate a capacity to inhibit both human monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B). nih.gov The degree of inhibition and the selectivity towards a specific isoform are influenced by the structural characteristics of the caffeine (B1668208) analogues. nih.govnih.gov

Studies on a series of this compound analogues have revealed their potential as reversible inhibitors of human MAO-A. nih.gov The enzyme-inhibitor dissociation constants (Ki values) for the inhibition of human MAO-A by these analogues range from 0.14 to 1.30 microMolar (µM). nih.gov Among the tested analogues, 8-(3-methylbenzyloxy)caffeine was identified as the most potent inhibitor of MAO-A. nih.gov The ability of these compounds to also inhibit MAO-A has been partly attributed to the considerable rotational freedom of the benzyloxy side chain, which may facilitate binding within the MAO-A active site. researchgate.netsci-hub.box

Inhibition of Human MAO-A by this compound Analogues

| Compound | Ki (µM) nih.gov |

|---|---|

| 8-(Benzyloxy)caffeine | 0.40 |

| 8-(3-Fluorobenzyloxy)caffeine | 0.58 |

| 8-(3-Chlorobenzyloxy)caffeine | 0.28 |

| 8-(3-Bromobenzyloxy)caffeine | 0.23 |

| 8-(3-Iodobenzyloxy)caffeine | 0.47 |

| 8-(3-Methylbenzyloxy)caffeine | 0.14 |

| 8-(3-Methoxybenzyloxy)caffeine | 1.30 |

| 8-(3-Trifluoromethylbenzyloxy)caffeine | 0.35 |

The this compound analogues have also been established as potent, reversible inhibitors of human MAO-B. nih.gov The inhibition potencies for human MAO-B, as indicated by their Ki values, fall within the range of 0.023 to 0.59 µM. nih.gov The most potent inhibitor for MAO-B in this series was found to be 8-(3-bromobenzyloxy)caffeine. nih.gov Quantitative structure-activity relationship (QSAR) studies suggest that the MAO-B inhibition potency is enhanced by electron-withdrawing substituents with a high degree of lipophilicity on the benzyloxy ring. nih.gov

Inhibition of Human MAO-B by this compound Analogues

| Compound | Ki (µM) nih.gov |

|---|---|

| 8-(Benzyloxy)caffeine | 0.29 |

| 8-(3-Fluorobenzyloxy)caffeine | 0.12 |

| 8-(3-Chlorobenzyloxy)caffeine | 0.046 |

| 8-(3-Bromobenzyloxy)caffeine | 0.023 |

| 8-(3-Iodobenzyloxy)caffeine | 0.038 |

| 8-(3-Methylbenzyloxy)caffeine | 0.59 |

| 8-(3-Methoxybenzyloxy)caffeine | 0.48 |

| 8-(3-Trifluoromethylbenzyloxy)caffeine | 0.11 |

While this compound analogues inhibit both MAO isoforms, they generally exhibit a degree of selectivity for MAO-B. nih.govresearchgate.net The selectivity index (SI), calculated as the ratio of the IC50 (or Ki) value for MAO-A to that for MAO-B, quantifies this preference. For many analogues, this ratio indicates a more potent inhibition of MAO-B over MAO-A. nih.gov This selectivity is a key aspect of their biochemical profile, as selective inhibition of MAO-B is a therapeutic strategy for certain neurodegenerative disorders. nih.govwikipedia.org

Selectivity of this compound Analogues for MAO-B over MAO-A

| Compound | Selectivity Index (Ki MAO-A / Ki MAO-B) nih.gov |

|---|---|

| 8-(Benzyloxy)caffeine | 1.38 |

| 8-(3-Fluorobenzyloxy)caffeine | 4.83 |

| 8-(3-Chlorobenzyloxy)caffeine | 6.09 |

| 8-(3-Bromobenzyloxy)caffeine | 10.0 |

| 8-(3-Iodobenzyloxy)caffeine | 12.4 |

| 8-(3-Methylbenzyloxy)caffeine | 0.24 |

| 8-(3-Methoxybenzyloxy)caffeine | 2.71 |

| 8-(3-Trifluoromethylbenzyloxy)caffeine | 3.18 |

Human Monoamine Oxidase B (MAO-B) Inhibition Kinetics

Reversibility of Enzyme-Inhibitor Interaction

A critical feature of the interaction between this compound analogues and MAO enzymes is its reversible nature. nih.govnih.govsci-hub.box This contrasts with irreversible MAO inhibitors, which form a covalent bond with the enzyme. jmb.or.kr

Dialysis experiments are a standard method to determine the reversibility of enzyme inhibition. nih.gov In such studies, an enzyme-inhibitor mixture is dialyzed against a buffer solution. If the inhibitor is reversible, it will dissociate from the enzyme, and enzymatic activity will be recovered. jmb.or.krnih.gov Studies on related caffeine derivatives and other MAO inhibitors have employed this technique to confirm the reversible nature of the binding. dovepress.comresearchgate.net For this compound analogues, it has been consistently reported that their inhibition of both MAO-A and MAO-B is reversible. nih.govnih.govsci-hub.box This means that the enzyme's activity can be restored after the removal of the inhibitor. xenotech.com

Dialysis Studies for Reversibility Assessment

Determination of Enzyme-Inhibitor Dissociation Constants

The efficacy of an inhibitor is quantitatively defined by its dissociation constants, which indicate the concentration of the compound required to achieve a certain level of enzyme inhibition. For this compound, these constants reveal a potent and selective interaction with specific enzymes.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It indicates how much of a particular drug or other substance is needed to inhibit a given biological process by half.

Analogues of this compound have been identified as potent inhibitors of monoamine oxidase B (MAO-B), with IC50 values reported to be in the nanomolar to low micromolar range. sci-hub.box For instance, a series of this compound analogues demonstrated potent inhibition of human MAO-B with IC50 values ranging from 0.068 to 1.77 µM. sci-hub.box In contrast, their inhibitory activity against monoamine oxidase A (MAO-A) was generally weaker, with IC50 values in the range of 0.397 to 3.72 µM, indicating a selectivity towards the MAO-B isoform. sci-hub.box

Table 1: IC50 Values of this compound Analogues for Monoamine Oxidase Isoforms

| Enzyme | IC50 Range (µM) |

|---|---|

| MAO-A | 0.397 - 3.72 |

This table reflects the range of potencies observed across a series of this compound analogues.

The equilibrium dissociation constant (Ki) is an indicator of the binding affinity of an inhibitor to an enzyme. A smaller Ki value signifies a stronger binding affinity. Research has established that this compound analogues are effective inhibitors of both MAO-A and MAO-B.

Studies on a series of this compound analogues reported enzyme-inhibitor dissociation constants (Ki values) ranging from 0.14 to 1.30 µM for the inhibition of human MAO-A. nih.gov For the inhibition of human MAO-B, the Ki values were found to be in the range of 0.023 to 0.59 µM. nih.gov The most potent MAO-B inhibitor from this series was identified as 8-(3-bromobenzyloxy)caffeine. nih.gov These findings underscore the compound's significant affinity for MAO-B.

Half-Maximal Inhibitory Concentration (IC50) Profiling

Mechanistic Insights into Monoamine Oxidase Binding

Understanding the mechanism by which this compound interacts with monoamine oxidase provides crucial insights into its inhibitory action, including its reversibility and mode of competition with the enzyme's natural substrates.

Substrate competition studies help to determine if an inhibitor binds to the active site of an enzyme, thereby competing with the substrate. The inhibition of both MAO-A and MAO-B by this compound analogues has been found to be reversible. sci-hub.boxnih.gov This was confirmed through dialysis experiments, where the enzymatic activity was recovered after the removal of the inhibitor, indicating that the inhibitor does not form a permanent, covalent bond with the enzyme. sci-hub.box This reversibility is a key feature of its mechanism of action.

Analysis of the enzyme kinetics reveals the specific mode of inhibition. For related compounds, kinetic studies using methods such as Lineweaver-Burk plots have demonstrated a competitive mode of inhibition for MAO-B. researchgate.net In competitive inhibition, the inhibitor binds to the same active site as the substrate. This is consistent with molecular docking studies which suggest that this compound derivatives bind within the active site cavities of both MAO-A and MAO-B. nih.govnih.gov The orientation within the active site, particularly the freedom of rotation of the benzyloxy side chain, appears to influence the binding affinity and selectivity for the MAO isoforms. sci-hub.boxnih.gov

Table 2: Mechanistic Profile of this compound Analogues on MAO-B

| Feature | Description |

|---|---|

| Reversibility | Reversible |

| Mode of Inhibition | Competitive |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of 8 Benzyloxycaffeine Analogues

Impact of Substituents on the Benzyloxy Aromatic Ring on MAO Inhibition

The nature and position of substituents on the benzyloxy aromatic ring of 8-benzyloxycaffeine analogues play a critical role in their potency and selectivity as MAO inhibitors. nih.gov QSAR studies have revealed that the MAO-B inhibition potencies of these compounds are significantly dependent on the electronic and lipophilic properties of these substituents. nih.gov

Electronic Effects (Hammett Sigma Constants)

The electronic properties of substituents, quantified by Hammett sigma (σ) constants, have a pronounced effect on the MAO-B inhibitory activity of this compound analogues. nih.gov The Hammett equation, log(k/k₀) = ρσ, provides a framework for understanding these electronic influences on reaction rates and biological activity. numberanalytics.com A QSAR model has indicated that the MAO-B activity of these compounds is dependent on Hammett electronic (σ) constants. nih.gov

Research has consistently shown that electron-withdrawing substituents on the benzyloxy ring enhance the MAO-B inhibition potency. nih.govresearchgate.net This suggests that a reduction in electron density at the benzyloxy moiety is favorable for binding to the MAO-B active site. For instance, 8-(3-bromobenzyloxy)caffeine was identified as the most potent MAO-B inhibitor in one study, highlighting the positive impact of an electron-withdrawing bromine atom at the meta position. nih.gov The correlation between MAO-B inhibition and the electronegativity of substituents further supports this finding, where groups that pull electron density away from the aromatic ring improve inhibitory action. nih.gov

Lipophilicity Contributions (Hansch Pi Parameters)

Lipophilicity, often expressed by the Hansch pi (π) parameter, is another crucial determinant of MAO-B inhibitory activity for this compound analogues. nih.gov A high degree of lipophilicity in the substituent on the benzyloxy ring is associated with increased potency. nih.govresearchgate.net The QSAR model for this compound analogues explicitly includes the Hansch lipophilicity (π) constant as a key variable influencing MAO-B activity. nih.govnih.gov

The combination of high lipophilicity and electron-withdrawing characteristics in a substituent leads to a significant enhancement of MAO-B inhibition. nih.gov This synergistic effect underscores the importance of both properties in the design of potent inhibitors. Studies on other C8-substituted caffeine (B1668208) derivatives have also demonstrated that halogen substitution on the phenyl ring of the side chain, which increases lipophilicity, significantly enhances MAO binding affinity. researchgate.netresearchgate.netscience.govscience.govscience.gov

Steric Hindrance and Substituent Volume Effects

While electronic and lipophilic effects are well-documented, steric factors also play a role in the interaction of this compound analogues with MAO enzymes. The size and volume of the substituents on the benzyloxy ring can influence how the inhibitor fits into the active site of the enzyme. For MAO-A, the binding of inhibitors can be restricted by the size of certain residues within the active site. sci-hub.box In contrast, the MAO-B active site has a "gate" residue (Ile199) that, along with other hydrophobic residues, accommodates the C8 side chain of the inhibitors. nih.gov The flexibility of the benzyloxy side chain allows it to extend into the hydrophobic entrance cavity of MAO-B, where it is stabilized by van der Waals interactions. nih.gov This suggests that while larger, lipophilic groups are generally favored, their specific placement and volume must be compatible with the topology of the enzyme's active site to avoid unfavorable steric clashes.

Influence of the C8 Side Chain Structural Flexibility and Length

The structural characteristics of the C8 side chain, including its flexibility and the nature of its linker atom, are pivotal in determining the binding affinity and isoform selectivity of this compound analogues.

Linker Atom Identity (e.g., Oxygen, Sulfur) and its Role in Binding Affinity

The identity of the atom linking the caffeine core to the benzyloxy group also influences MAO inhibitory activity. While the majority of research has focused on an oxygen linker (benzyloxycaffeines), studies on related compounds where the oxygen is replaced by sulfur (benzylsulfanylcaffeines) have provided valuable insights. Published data suggests that substituting the oxygen atom with a sulfur atom in benzyloxycaffeine derivatives can improve MAO-B inhibition potency. mdpi.com

For instance, 8-[(phenylsulfanyl)methyl]caffeine derivatives were found to be weak inhibitors of MAO-B, whereas 8-phenoxymethylcaffeine derivatives acted as potent reversible inhibitors. researchgate.net This indicates that even a subtle change in the linker, from -O-CH₂- to -S-CH₂-, can significantly impact binding affinity. The sulfanylcaffeine analogues exhibit competitive and reversible inhibition of MAO-B, with potencies comparable to their oxycaffeine counterparts. nih.gov The C8 side chains of these sulfur-containing derivatives extend into the hydrophobic entrance cavity of MAO-B, where they are stabilized by van der Waals interactions, similar to the oxygen-linked analogues. nih.gov

Below is a data table summarizing the inhibitory activities of selected this compound analogues against human MAO-A and MAO-B.

| Compound | Substituent on Benzyloxy Ring | hMAO-A Kᵢ (µM) nih.gov | hMAO-B Kᵢ (µM) nih.gov |

| This compound | H | 1.30 | 0.59 |

| 8-(3-Methylbenzyloxy)caffeine | 3-CH₃ | 0.14 | 0.11 |

| 8-(3-Bromobenzyloxy)caffeine | 3-Br | 0.38 | 0.023 |

| 8-(3-Chlorobenzyloxy)caffeine | 3-Cl | 0.32 | 0.034 |

| 8-(3-Fluorobenzyloxy)caffeine | 3-F | 0.44 | 0.049 |

| 8-(3-Nitrobenzyloxy)caffeine | 3-NO₂ | 0.22 | 0.044 |

| 8-(4-Chlorobenzyloxy)caffeine | 4-Cl | 0.49 | 0.078 |

Comparative SAR with Other C8-Substituted Caffeine Scaffolds

The caffeine molecule itself is a weak MAO inhibitor, but strategic substitution at the C8-position can yield highly potent and selective inhibitors, particularly for the MAO-B isoform. mdpi.com The nature of the substituent at this position is a critical determinant of both potency and selectivity. The this compound scaffold has proven to be a valuable template, demonstrating reversible inhibition of both MAO-A and MAO-B. nih.govnih.gov Quantitative structure-activity relationship (QSAR) studies on this compound analogues have shown that the MAO-B inhibition potency is influenced by the lipophilicity (Hansch π) and electronic properties (Hammett σ constants) of substituents on the benzyloxy ring. nih.govnih.gov Specifically, electron-withdrawing groups and high lipophilicity tend to enhance MAO-B inhibition. nih.govnih.gov

Analysis of 8-(2-Phenoxyethoxy)Caffeine Analogues

A notable class of C8-substituted caffeine derivatives are the 8-(2-phenoxyethoxy)caffeine analogues. These compounds generally exhibit greater potency and improved selectivity for MAO-B compared to their this compound counterparts. sci-hub.boxnih.gov For instance, the parent compound 8-(2-phenoxyethoxy)caffeine is a more potent MAO-B inhibitor (IC₅₀ = 0.383 µM) than this compound (IC₅₀ = 1.77 µM). sci-hub.boxnih.govscience.gov

The enhanced activity is partly attributed to the linker connecting the caffeine core and the terminal phenyl ring. SAR studies suggest that a linker composed of four atoms, as found in the 2-phenoxyethoxy moiety, may be particularly favorable for MAO-B inhibition. sci-hub.box Similar to the this compound series, halogen substitution on the terminal phenyl ring of 8-(2-phenoxyethoxy)caffeine analogues significantly boosts MAO-B inhibitory potency. nih.govresearchgate.net The 4-bromo substituted analogue, 8-[2-(4-bromophenoxy)ethoxy]caffeine, is the most potent inhibitor in this series, with an IC₅₀ value of 0.166 µM. nih.govresearchgate.net

While the MAO-B inhibition potencies of the 8-(2-phenoxyethoxy)caffeine analogues are comparable to or better than the 8-benzyloxycaffeines, they show a marked improvement in selectivity for the MAO-B isoform. sci-hub.box This increased selectivity may be due to differences in how the more flexible side chain interacts with the active site. In MAO-A, the residue Phe-208 (corresponding to Ile-199 in MAO-B) is bulkier and may restrict the binding of certain larger inhibitors, a constraint that the flexible 8-(2-phenoxyethoxy)caffeine analogues might navigate more effectively than other scaffolds but less so than the benzyloxy series, leading to higher MAO-B selectivity. sci-hub.box

| Compound | MAO-B Inhibition (IC₅₀) | Reference |

| This compound | 1.77 µM | sci-hub.boxnih.gov |

| 8-(2-Phenoxyethoxy)caffeine | 0.383 µM | sci-hub.boxnih.gov |

| 8-[2-(4-Bromophenoxy)ethoxy]caffeine | 0.166 µM | nih.govresearchgate.net |

Structure-Activity Similarities with 8-Styrylcaffeine Derivatives

(E)-8-Styrylcaffeine derivatives represent another important class of potent and reversible MAO-B inhibitors. nih.gov A key similarity in the SAR between the 8-styrylcaffeine and this compound series is the influence of electronic properties on the terminal phenyl ring. For both scaffolds, the introduction of electron-withdrawing groups on this ring enhances MAO-B inhibition. mdpi.com This suggests a common binding interaction where the electron density of the phenyl ring plays a crucial role.

The proposed binding model for (E)-8-styrylcaffeine derivatives involves a dual-site interaction within the MAO-B active site. The polar caffeine ring is positioned near the flavin cofactor in the substrate cavity, while the styryl group extends into the entrance cavity. mdpi.com This dual binding is believed to be a reason for their high potency. mdpi.com Although the linker in 8-benzyloxycaffeines (-O-CH₂-) is more flexible than the rigid ethenyl linker in styrylcaffeines, both scaffolds effectively position the terminal phenyl ring in the entrance cavity. The shared dependence on electron-withdrawing substituents suggests a similar mechanism of interaction for the phenyl moiety within this cavity for both classes of compounds. mdpi.comnih.gov

Distinctive Features Compared to 8-Phenoxymethylcaffeine Analogues

In contrast to the similarities with styrylcaffeines, the 8-phenoxymethylcaffeine analogues exhibit distinct SAR features when compared to the this compound series. The primary structural difference is the shorter linker, with the phenoxymethyl (B101242) group (-O-CH₂-) being one methylene (B1212753) unit shorter than the benzyloxy group (-O-CH₂-CH₂-).

This seemingly minor structural change leads to significant differences in inhibitory activity. The 8-phenoxymethylcaffeine derivatives are generally less potent as MAO-B inhibitors than the 8-benzyloxycaffeines. nih.gov However, a key distinguishing feature is their enhanced selectivity. While 8-benzyloxycaffeines are potent inhibitors of both MAO-A and MAO-B, the 8-phenoxymethylcaffeine series demonstrates high selectivity for MAO-B, with weak to negligible affinity for the MAO-A isoform. nih.gov This suggests that the length and flexibility of the linker are critical for interaction with the MAO-A active site. The greater rotational freedom of the benzyloxy side chain may allow it to adopt a conformation necessary for binding to MAO-A, an orientation the shorter, more constrained phenoxymethyl linker cannot achieve as effectively. nih.govsci-hub.box

Due to their high selectivity, 8-phenoxymethylcaffeine derivatives are considered useful lead compounds for the design of MAO-B selective inhibitors, even if their absolute potency is lower than that of the benzyloxy analogues. nih.gov

| Compound Class | General MAO-B Potency | General MAO-A Potency | Key Feature | Reference |

| 8-Benzyloxycaffeines | Potent (µM to nM range) | Potent (µM range) | Dual MAO-A/B Inhibition | nih.govnih.gov |

| 8-Phenoxymethylcaffeines | Potent (µM range) | Weak | High MAO-B Selectivity | nih.gov |

Computational Chemistry and Molecular Modeling in 8 Benzyloxycaffeine Research

Molecular Docking Simulations for Ligand-Enzyme Complex Prediction

Molecular docking simulations are employed to predict the preferred orientation of a ligand within the active site of a protein, providing a detailed view of potential binding interactions. For 8-benzyloxycaffeine analogues, these simulations have been crucial for understanding their binding modes within the MAO-A and MAO-B active sites.

The active sites of MAO-A and MAO-B, while sharing structural similarities, possess distinct features that influence ligand binding and selectivity. MAO-B is characterized by a bipartite cavity, comprising an entrance cavity and a substrate cavity, separated by a gatekeeper residue, isoleucine 199 (Ile199) frontiersin.org. In contrast, MAO-A features a single, larger, and more rounded cavity .

Specific amino acid residues within these active sites play critical roles in the binding of this compound analogues. For MAO-B, residues such as Tyr398, Tyr435, and Ile199 are frequently implicated in hydrophobic and π-π stacking interactions, as well as facilitating the accommodation of larger ligands frontiersin.orgnih.govsci-hub.boxresearchgate.netmdpi.com. Tyr326 is also noted for its role in hydrogen bonding and contributing to MAO selectivity frontiersin.orgmdpi.com. In MAO-A, Phe208, with its larger phenyl side chain, can impose steric constraints on binding compared to MAO-B's Ile199, and along with Ile335, is considered a major determinant for MAO-A selectivity sci-hub.boxmdpi.com.

Table 1: Key Amino Acid Residues in MAO-A and MAO-B Active Sites Relevant to this compound Analogues

| Enzyme | Residue | Role in Ligand Binding / Interaction | Reference(s) |

| MAO-B | Ile199 | Gatekeeper; hydrophobic interaction; accommodates larger ligands frontiersin.orgsci-hub.boxresearchgate.net | frontiersin.orgsci-hub.boxresearchgate.net |

| MAO-B | Tyr398 | Hydrophobic interaction; π-π stacking frontiersin.orgnih.govsci-hub.boxmdpi.com | frontiersin.orgnih.govsci-hub.boxmdpi.com |

| MAO-B | Tyr435 | Hydrophobic interaction; π-π stacking; H-bond donor/acceptor frontiersin.orgnih.govsci-hub.boxmdpi.com | frontiersin.orgnih.govsci-hub.boxmdpi.com |

| MAO-B | Tyr326 | Hydrogen bond acceptor; contributes to MAO selectivity frontiersin.orgmdpi.com | frontiersin.orgmdpi.com |

| MAO-B | Phe208 | Hydrophobic interaction frontiersin.orgnih.govsci-hub.box | frontiersin.orgnih.govsci-hub.box |

| MAO-A | Phe208 | Larger side chain can restrict binding sci-hub.boxmdpi.com | sci-hub.boxmdpi.com |

| MAO-A | Ile335 | Major determinant for MAO-A selectivity mdpi.com | mdpi.com |

Docking studies suggest that the caffeine (B1668208) core of this compound analogues often interacts with polar regions near the flavin adenine (B156593) dinucleotide (FAD) cofactor within the substrate cavity frontiersin.orgmdpi.com. The benzyloxy moiety, or its substituted variants, typically extends into the entrance cavity, engaging in hydrophobic and van der Waals interactions with surrounding amino acid residues frontiersin.orgmdpi.commdpi.com. The degree of rotational freedom of the benzyloxy side chain at the C-O ether bond has been identified as a significant factor influencing the binding orientation and interaction with the MAO-A active site nih.govsci-hub.boxresearchgate.net. For MAO-B, electron-withdrawing substituents on the benzyloxy ring tend to enhance inhibitory potency, likely by forming more favorable interactions within the enzyme's hydrophobic active site sci-hub.boxcapes.gov.brnih.govnih.govresearchgate.net.

Identification of Key Amino Acid Residues in the Active Site

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR models establish a mathematical relationship between the chemical structure of compounds and their biological activity, enabling the prediction of activity for new molecules. For this compound analogues, QSAR studies have been pivotal in identifying key structural features that dictate MAO inhibitory potency.

Ligand-based QSAR studies on this compound analogues have revealed that their MAO-B inhibitory potency is significantly influenced by substituents at the C-3 position of the benzyloxy ring capes.gov.brnih.govnih.govresearchgate.net. Specifically, the lipophilicity (π) and electronic (σ) properties of these substituents are critical. An increase in lipophilicity, coupled with electron-withdrawing characteristics, has been shown to enhance MAO-B inhibition potency capes.gov.brnih.govnih.govresearchgate.net. General QSAR approaches for MAO inhibitors also utilize topological and physicochemical descriptors, with methods like Multiple Linear Regression (MLR) correlating activity with lipophilic, electronic, and steric parameters nih.gov.

Table 2: QSAR Studies on this compound Analogues for MAO Inhibition

| QSAR Approach | Key Descriptors/Parameters | Relationship to MAO-B Inhibition Potency | Reference(s) |

| Ligand-Based QSAR (2D) | Hansch lipophilicity (π) of C-3 substituents on benzyloxy ring | Increased lipophilicity enhances potency capes.gov.brnih.govnih.govresearchgate.net | capes.gov.brnih.govnih.govresearchgate.net |

| Ligand-Based QSAR (2D) | Hammett electronic (σ) constants of C-3 substituents on benzyloxy ring | Electron-withdrawing substituents enhance potency capes.gov.brnih.govnih.govresearchgate.net | capes.gov.brnih.govnih.govresearchgate.net |

While specific detailed 3D-QSAR studies using CoMFA parameters for this compound are not extensively detailed in the provided search snippets, the methodology is recognized as a powerful tool for MAO inhibitor design nih.govresearchgate.netnih.gov. These approaches involve generating 3D models of molecules and mapping fields (e.g., steric, electrostatic) around them to identify regions that favor or disfavor binding. Such analyses aim to optimize ligand-protein interactions by guiding the placement of substituents within the enzyme's active site nih.gov.

Ligand-Based QSAR Approaches (e.g., 2D Descriptors)

Theoretical Prediction of MAO Inhibitory Potency

The insights gained from molecular docking and QSAR studies allow for the theoretical prediction of MAO inhibitory potency for this compound analogues. These computational models help in identifying lead compounds and guiding the synthesis of novel derivatives with improved efficacy and selectivity.

The this compound analogues have demonstrated reversible inhibition of both MAO isoforms, with enzyme-inhibitor dissociation constants (Ki values) ranging from 0.14 to 1.30 μM for human MAO-A and 0.023 to 0.59 μM for human MAO-B sci-hub.boxcapes.gov.brnih.govnih.govresearchgate.net. Studies have identified specific analogues as particularly potent: 8-(3-methylbenzyloxy)caffeine was found to be the most potent MAO-A inhibitor, while 8-(3-bromobenzyloxy)caffeine exhibited the highest potency against MAO-B capes.gov.brnih.gov. These findings underscore the ability of computational approaches to predict and explain the observed inhibitory activities based on structural features.

Preclinical Investigations and Therapeutic Potential of 8 Benzyloxycaffeine Derivatives

In Vitro and In Vivo Species-Dependent Enzyme Activity Differences

Comparison of Human and Animal MAO Enzyme Inhibition Profiles

Research has demonstrated that a series of 8-benzyloxycaffeine analogues act as potent and reversible inhibitors of both human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) capes.gov.brnih.govnih.govsci-hub.boxresearchgate.netresearchgate.net. These compounds exhibit varying degrees of potency and selectivity depending on the specific structural modifications. For instance, studies evaluating these analogues against recombinant human MAO-A and MAO-B have reported enzyme-inhibitor dissociation constants (Ki values) for human MAO-A ranging from 0.14 to 1.30 μM, and for human MAO-B, values from 0.023 to 0.59 μM nih.gov. Other investigations have reported IC50 values for human MAO-B inhibition by this compound analogues to be between 0.068 and 1.77 μM, with corresponding values for human MAO-A ranging from 0.397 to 3.72 μM sci-hub.box.

Comparative studies have also included animal models. For example, this compound analogues were evaluated as inhibitors of baboon liver MAO-B, showing similar potencies to their inhibition of human MAO-B capes.gov.brnih.gov. These findings suggest a degree of conservation in the MAO-B active site structure between humans and baboons, which can be beneficial for preclinical assessment. However, it is important to note that species-dependent differences can exist in MAO inhibition. For other classes of MAO-B inhibitors, such as coumarin (B35378) and 5H-indeno[1,2-c]pyridazin-5-one derivatives, it has been observed that compounds often exhibit greater inhibitory potency towards human MAO-B than rat MAO-B, with no direct correlation found between human and rat pIC50 values acs.org. This highlights the necessity of careful consideration of species-specific enzyme characteristics when extrapolating preclinical data.

Quantitative structure-activity relationship (QSAR) studies have indicated that the potency of MAO-B inhibition by this compound analogues is influenced by the lipophilicity and electronic properties of substituents on the benzyloxy ring. Specifically, electron-withdrawing substituents with a high degree of lipophilicity tend to enhance inhibition potency capes.gov.brmdpi.com. For instance, 8-(3-methylbenzyloxy)caffeine was identified as the most potent MAO-A inhibitor, while 8-(3-bromobenzyloxy)caffeine emerged as the most potent MAO-B inhibitor among the tested series capes.gov.brnih.gov. Some derivatives have also demonstrated selectivity for MAO-B over MAO-A sci-hub.boxmdpi.comresearchgate.net.

Emerging Research Avenues and Future Directions for 8 Benzyloxycaffeine Studies

Design and Synthesis of Novel Multi-Target Directed Ligands Incorporating the 8-Benzyloxycaffeine Scaffold

Multi-Target Directed Ligands (MTDLs) represent a sophisticated approach to drug design, aiming to simultaneously modulate multiple biological pathways implicated in complex diseases. The this compound scaffold, with its established MAO-B inhibitory activity nih.govclevelandclinic.org, presents a promising core for developing MTDLs. The purine (B94841) ring system, common in many biologically active molecules, coupled with the modifiable benzyloxy substituent at the C8 position, offers ample opportunities for structural diversification.

Future research could focus on hybridizing the this compound moiety with pharmacophores known to target other pathways relevant to neurodegenerative diseases, such as Alzheimer's and Parkinson's. For instance, combining the MAO-B inhibitory activity with adenosine (B11128) receptor antagonism or acetylcholinesterase inhibition could yield compounds with enhanced efficacy for treating Parkinson's disease frontiersin.orgnih.govnih.gov. Similarly, incorporating antioxidant functionalities could provide neuroprotective benefits by scavenging reactive oxygen species (ROS) alongside MAO-B inhibition. Strategies might involve direct chemical conjugation of the this compound core with other active molecules or designing hybrid structures where both pharmacophoric elements are integrated into a single molecular entity.

| Scaffold/Core | Potential Second Pharmacophore/Target | Rationale for MTDL Design | Intended Therapeutic Area |

| This compound | Adenosine A2A Receptor Antagonist | Dual action for Parkinson's disease (MAO-B inhibition + receptor modulation) | Parkinson's Disease |

| This compound | Acetylcholinesterase Inhibitor | Combined cholinergic enhancement and MAO-B inhibition for cognitive function | Alzheimer's Disease, Cognitive Impairment |

| This compound | Antioxidant Moiety (e.g., phenolic) | Neuroprotection via MAO-B inhibition and oxidative stress reduction | Neurodegenerative Diseases |

| This compound | Kinase Inhibitor Fragment | Targeting aberrant signaling pathways in cancer or inflammation | Cancer, Inflammatory Diseases |

Investigation of this compound Derivatives against Other Enzyme Targets

Beyond its well-documented role as a monoamine oxidase inhibitor nih.govclevelandclinic.org, the this compound structure holds potential for interaction with other enzyme families. The xanthine (B1682287) core is a privileged scaffold found in numerous endogenous signaling molecules and drugs, suggesting broader enzymatic interactions.

One promising area is the modulation of adenosine receptors . Caffeine (B1668208) itself is a non-selective adenosine receptor antagonist wikipedia.org. Derivatives of this compound could be designed to achieve greater selectivity for specific adenosine receptor subtypes (A1, A2A, A2B, A3), which are involved in various physiological processes, including neurotransmission, inflammation, and cardiovascular function nih.govnih.gov.

Furthermore, the xanthine scaffold is present in known phosphodiesterase (PDE) inhibitors nih.govnih.gov. While caffeine's PDE inhibitory activity is generally considered weak at physiological concentrations, modifications to the this compound structure could enhance affinity and selectivity for specific PDE isoforms (e.g., PDE4, PDE5), potentially leading to anti-inflammatory or cardiovascular agents nih.govnih.govekb.eg.

The purine ring system also mimics the structure of ATP, the substrate for many kinases . This suggests that this compound derivatives could be explored as ATP-competitive kinase inhibitors, opening avenues for applications in oncology or inflammatory diseases ekb.egacs.orgnih.gov.

| Enzyme Target Class | Rationale for Targeting with this compound Derivatives | Potential Therapeutic Applications | Example Derivative Modification Strategy |

| Adenosine Receptors | Structural similarity to adenosine; potential for subtype modulation | CNS disorders, inflammation, cardiovascular diseases | Modification of the benzyloxy substituent to mimic adenosine's ribose/base interactions or introduce specific binding interactions. |

| Phosphodiesterases (PDEs) | Purine core is common in PDE inhibitors; modulation of cAMP/cGMP signaling pathways | Asthma, COPD, erectile dysfunction, inflammation | Introduction of specific side chains or functional groups designed to fit the active sites of particular PDE isoforms (e.g., PDE4, PDE5). |

| Kinases | Purine ring mimics ATP; potential for ATP-competitive inhibition | Cancer, inflammatory diseases, metabolic disorders | Addition of groups that interact with the kinase hinge region or catalytic site, or that enhance binding affinity and selectivity. |

Application of Advanced Machine Learning and Artificial Intelligence in Drug Design for this compound Analogues

The accelerating pace of drug discovery is increasingly reliant on computational approaches, with Machine Learning (ML) and Artificial Intelligence (AI) playing pivotal roles. For this compound analogues, these technologies can significantly accelerate the identification, optimization, and prediction of desired properties.

Quantitative Structure-Activity Relationship (QSAR) models can be built using existing data on this compound derivatives and their MAO inhibitory activities nih.govclevelandclinic.org. These models can predict the potency and selectivity of novel, unsynthesized analogues based on their molecular descriptors, guiding synthetic efforts towards more promising compounds. The known structure-activity relationships, highlighting the influence of lipophilicity and electronic properties of substituents on the benzyloxy ring nih.govclevelandclinic.orgnih.gov, provide a strong foundation for QSAR development.

Virtual Screening , powered by ML algorithms, can rapidly sift through vast chemical libraries to identify potential hit compounds with MAO inhibitory activity or activity against other targets. Techniques like pharmacophore modeling and molecular docking, often integrated with ML scoring functions, can predict binding affinities and identify promising lead structures scielo.brtandfonline.comtandfonline.combenthamdirect.com.

De Novo Design approaches, utilizing generative models such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), can design entirely new molecular structures with pre-defined properties researchgate.netacs.orgopenreview.netfrontiersin.org. These models can be trained to generate this compound analogues optimized for high MAO-B potency, selectivity, improved pharmacokinetic profiles (ADMET), and synthetic accessibility, thereby exploring novel chemical space efficiently.

| AI/ML Technique | Application to this compound Analogues | Input Data/Features | Output/Prediction | Potential Outcome |

| QSAR | Predicting MAO-B IC50 values and selectivity indices (SI) | Molecular descriptors (e.g., logP, Hammett constants, topological indices), experimental activity data | Predicted IC50, SI values, identification of key structural features | Identification of optimal substituents for enhanced potency and selectivity; guidance for analogue synthesis. |

| Virtual Screening | Identifying novel MAO inhibitors or dual-target ligands from large compound libraries | Molecular structures, trained ML models, pharmacophore models, docking scores | Predicted binding affinity scores, ranked lists of potential hits | Discovery of new lead compounds with desired biological activities. |

| De Novo Design | Generating novel molecular structures with optimized properties | Scaffold structure, desired properties (e.g., IC50 < 0.1 µM, SI > 100), ADMET predictions | Novel molecular structures, SMILES strings | Creation of optimized drug candidates that may not exist in current databases, tailored for specific therapeutic needs. |

| Property Prediction | Predicting ADMET properties, solubility, and synthetic accessibility | Molecular structures, trained ML models | Predicted ADMET parameters, solubility values, synthetic feasibility scores | Early identification of potential liabilities, selection of candidates with favorable drug-like properties. |

Development of Highly Sensitive Analytical Methodologies for Detection in Complex Biological Systems

Accurate and sensitive detection of this compound and its potential metabolites in biological matrices is critical for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling an understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. The complexity of biological samples (plasma, urine, tissue homogenates) necessitates robust analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, selectivity, and specificity rsc.orgnih.govtandfonline.comresearchgate.net. This technique couples the separation power of liquid chromatography with the identification and quantification capabilities of mass spectrometry.

Key aspects of developing such methodologies include:

Sample Preparation: Efficient extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are often required to isolate the analyte from the complex biological matrix and remove interfering substances rsc.orgtandfonline.comresearchgate.net.

Chromatographic Separation: Optimized mobile phases and stationary phases are necessary to achieve adequate separation of this compound and its potential metabolites from endogenous compounds.

Mass Spectrometric Detection: Utilizing Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) modes on a triple quadrupole mass spectrometer allows for highly sensitive and selective quantification. The use of stable isotope-labeled internal standards (e.g., caffeine-d9) is crucial for accurate quantification and compensating for matrix effects nih.govtandfonline.com.

Method Validation: Rigorous validation according to regulatory guidelines is essential, encompassing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability studies.

| Analytical Technique | Principle | Sensitivity (Typical LOQ) | Selectivity | Sample Preparation Complexity | Common Application for this compound |

| LC-MS/MS | Separation by LC, Detection by MS/MS | pg/mL to ng/mL | High | Moderate to High | Quantitative analysis in plasma, urine, and tissue for PK/PD studies. |

| HPLC-UV/DAD | Separation by LC, Detection by UV/Vis | µg/mL | Moderate | Low to Moderate | Preparative purification, detection at higher concentrations, initial screening. |

| GC-MS | Separation by GC, Detection by MS | ng/mL | High | Moderate | Analysis of volatile derivatives or metabolites, if applicable. |

Elucidation of Stereochemical Contributions to Biological Activity and Selectivity

While this compound itself is an achiral molecule, modifications to its structure, particularly on the benzyloxy ring or the linker, can introduce chiral centers. The biological activity and selectivity of chiral molecules are often stereospecific, meaning that different stereoisomers (enantiomers or diastereomers) can exhibit vastly different pharmacological profiles.

Future research should explore the synthesis and evaluation of stereochemically pure derivatives. This involves:

Enantioselective Synthesis: Developing synthetic routes that preferentially produce one enantiomer over the other.

Chiral Separation: Employing techniques such as chiral chromatography (e.g., chiral HPLC) to separate racemic mixtures of potential derivatives into their individual stereoisomers.

Stereoisomer Testing: Rigorously evaluating the MAO inhibitory potency and selectivity of each isolated stereoisomer. This can reveal if one enantiomer is significantly more active or selective, potentially leading to improved therapeutic efficacy and reduced off-target effects.

Computational Modeling: Utilizing molecular modeling and docking studies to understand how different stereoisomers interact with the active sites of MAO-A and MAO-B, providing insights into the basis of their differential activities.

Understanding these stereochemical contributions is vital for optimizing drug candidates, as it can lead to the development of more potent, selective, and safer therapeutic agents.

| Stereoisomer Example | Hypothetical MAO-B IC50 (µM) | Hypothetical MAO-A IC50 (µM) | Hypothetical Selectivity Index (SI = MAO-A IC50 / MAO-B IC50) | Potential Biological Activity |

| (R)-Derivative X | 0.05 | 50 | 1000 | Potent, highly selective MAO-B inhibitor |

| (S)-Derivative X | 5.0 | 20 | 4 | Weak MAO-B inhibitor, moderately active MAO-A inhibitor |

| Racemic Derivative X | 1.0 | 30 | 30 | Moderate activity, less selective |

Compound List:

this compound

Caffeine

Monoamine Oxidase A (MAO-A)

Monoamine Oxidase B (MAO-B)

Adenosine Receptors (A1, A2A, A2B, A3)

Phosphodiesterases (PDEs)

Kinases

this compound analogues

(E)-8-Styrylcaffeinyl analogues

8-(3-Methylbenzyloxy)caffeine

8-(3-Bromobenzyloxy)caffeine

8-(2-Phenoxyethoxy)caffeine

8-{2-[4-(Trifluoromethyl)phenoxy]ethoxy}caffeine

2-Phenoxyethanol

Ibuprofen (mentioned as a reference compound in some search results, but not directly related to this compound's primary research focus)

Safinamide (MAO-B inhibitor used in computational studies)

Isoniazid (MAOI)

Tranylcypromine (MAOI)

Moclobemide (MAO-A inhibitor)

Rasagiline (MAO-B inhibitor)

Selegiline (MAO-B inhibitor)

Iproniazid (MAOI)

L-DOPA

Theophylline

3-Isobutyl-1-methylxanthine (IBMX)

Hordinine

Ladostigil

Memoquin

Istradefylline (KW-6002)

CNP0202316

CNP0365210

Norlichexanthone

Rhamnetin

Quercetin

Piperine

Eugenol

Umbelliferone

Curcumin

Caffeic acid

Paraxanthine

Theobromine

Cotinine

Caffeine-d9

Caffeine-13C3

5-Benzyloxyisatin

6-Benzyloxyisatin

3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one (3-HC)

3-Cyclohexyl-2-thioxothiazolidin-4-one analogs

Q & A

Q. What are the recommended synthetic routes for 8-Benzyloxycaffeine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of this compound typically involves benzylation at the C8 position of caffeine. Key steps include selecting appropriate benzylating agents (e.g., benzyl bromide or chloride) and optimizing solvent systems (e.g., DMF or THF) to enhance reaction efficiency. Temperature control (50–80°C) and catalyst selection (e.g., K₂CO₃ or NaH) are critical for regioselectivity. To validate purity, use TLC or HPLC coupled with mass spectrometry . Reaction yield can be improved by iterative testing of molar ratios and reflux times, as seen in analogous benzyloxy compound syntheses .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the benzyloxy substitution at C7. Compare chemical shifts of the benzyl group protons (δ 4.8–5.2 ppm for -OCH₂Ph) and caffeine’s methyl groups (δ 3.2–3.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies the carbonyl (C=O) and ether (C-O-C) functional groups. For crystalline samples, X-ray diffraction provides definitive structural confirmation .

Q. How should researchers approach the purification of this compound to ensure high yield and purity?

- Methodological Answer : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) for purification. Monitor fractions via TLC and validate purity using HPLC (>95% by area normalization). Address impurities by adjusting solvent polarity or using preparative HPLC for challenging separations. Document all procedural variations to identify optimal conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer : Conduct a meta-analysis of experimental variables, including:

- Dosage ranges : Compare EC₅₀ values across cell lines or animal models.

- Assay conditions : Evaluate differences in buffer pH, incubation times, or solvent carriers (e.g., DMSO vs. saline).

- Control groups : Ensure studies account for caffeine’s intrinsic adenosine receptor antagonism.

Use statistical tools (e.g., ANOVA with post-hoc tests) to identify confounding factors. Cross-validate findings via orthogonal assays (e.g., in vitro kinase inhibition vs. in vivo neurobehavioral tests) .

Q. What strategies should be employed to design in vivo studies assessing this compound’s neuroprotective effects while controlling for pharmacokinetic variability?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Use transgenic animal models to isolate target pathways (e.g., A₂A receptor knockout mice).

- Standardize administration routes (oral vs. intraperitoneal) and measure plasma half-life via LC-MS/MS.

- Include control groups for caffeine and benzyl alcohol metabolites to rule off-target effects.

Adhere to ethical guidelines for animal studies, with sample sizes calculated via power analysis .

Q. How can computational modeling improve the understanding of this compound’s receptor-binding mechanisms?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of adenosine receptors (PDB IDs: 3RFM for A₁, 4UHR for A₂A). Compare binding energies and poses with caffeine and synthetic analogs. Validate predictions via mutagenesis studies targeting key residues (e.g., His264 in A₂A). Use molecular dynamics simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

Data Interpretation & Reporting

Q. What frameworks are recommended for critically evaluating methodological flaws in this compound studies?

- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to assess study design rigor. Scrutinize:

- Confounding variables : e.g., solvent cytotoxicity in cell-based assays.

- Reproducibility : Request raw data to verify statistical analyses.

- Bias : Check for conflicts of interest or selective reporting.

Cross-reference findings with systematic reviews and pre-registered protocols on platforms like PROSPERO .

Q. How should researchers structure discussion sections to contextualize this compound’s novel findings against prior literature?

- Methodological Answer : Use a three-part framework:

Reiterate key results : Highlight potency comparisons (e.g., IC₅₀ vs. reference compounds).

Address discrepancies : Contrast with prior studies, proposing hypotheses (e.g., species-specific metabolism).

Theoretical implications : Link structural modifications (C8 benzyloxy) to pharmacodynamic outcomes.

Cite conflicting data explicitly and propose follow-up experiments (e.g., isothermal titration calorimetry for binding affinity validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.